molecular formula C15H24 B12366622 Valerena-4,7(11)-diene

Valerena-4,7(11)-diene

Cat. No.: B12366622
M. Wt: 204.35 g/mol
InChI Key: MZZFDMZYIBWOOA-KWCYVHTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valerena-4,7(11)-diene is a sesquiterpene compound found in the valerian plant (Valeriana officinalis). This compound is known for its potential therapeutic properties, including sedative, anxiolytic, and stress-relieving effects . It is a bicyclic sesquiterpene, which means it has a structure composed of two fused rings.

Chemical Reactions Analysis

Types of Reactions

Valerena-4,7(11)-diene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxygenated derivatives.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from the reactions of this compound include various oxygenated and reduced derivatives, which may have different biological activities and potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of valerena-4,7(11)-diene involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a key role in regulating anxiety and stress responses . The compound may also interact with other receptors and signaling pathways involved in the central nervous system.

Comparison with Similar Compounds

Valerena-4,7(11)-diene can be compared with other similar sesquiterpene compounds, such as:

This compound is unique due to its specific therapeutic properties and its role in the valerian plant’s biochemical pathways.

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4S,7R,7aR)-3,7-dimethyl-4-(2-methylprop-1-enyl)-2,4,5,6,7,7a-hexahydro-1H-indene

InChI

InChI=1S/C15H24/c1-10(2)9-13-7-5-11(3)14-8-6-12(4)15(13)14/h9,11,13-14H,5-8H2,1-4H3/t11-,13+,14-/m1/s1

InChI Key

MZZFDMZYIBWOOA-KWCYVHTRSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)C=C(C)C

Canonical SMILES

CC1CCC(C2=C(CCC12)C)C=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.